molecular formula C17H16F2O B1327734 2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone CAS No. 898755-28-7

2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone

Cat. No.: B1327734
CAS No.: 898755-28-7
M. Wt: 274.3 g/mol
InChI Key: GPCXUITUPMYADF-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16F2O It is characterized by the presence of two fluorine atoms and a dimethylphenyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzene and 2,6-dimethylbenzaldehyde.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 2,4-difluorobenzene with magnesium in anhydrous ether. This forms 2,4-difluorophenylmagnesium bromide.

    Addition Reaction: The Grignard reagent is then reacted with 2,6-dimethylbenzaldehyde to form the corresponding alcohol intermediate.

    Oxidation: The alcohol intermediate is oxidized using an oxidizing agent such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) to yield 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCXUITUPMYADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644813
Record name 1-(2,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-28-7
Record name 1-Propanone, 1-(2,4-difluorophenyl)-3-(2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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